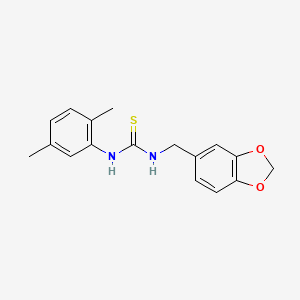
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea is a member of thioureas.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Investigations
- A study by Ragamathunnisa M et al. (2015) explored the molecular geometry of 1-(1,3-Benzodioxol-5-yl)thiourea using density functional theory. This provided insights into vibration frequency, polarizability, and thermodynamical parameters, supporting spectral detection technology and electronic structure analysis.
Molecular Structure and Nonlinear Optical Analysis
- The same research team also investigated the molecular structure and vibrational spectroscopic studies of this compound. They found significant parameters like HOMO-LUMO energy gap and hyperpolarizability, which are critical in understanding the electronic properties and potential applications in nonlinear optics (Ragamathunnisa M et al., 2015).
Synthesis and Biological Activities
The synthesis of 1,3-Benzoxathiol-2-one derivatives, which involves reactions with thiourea, has been studied. This research, conducted by S. Konovalova et al. (2020), contributes to understanding the chemical properties and potential biological applications of these derivatives.
A study on the synthesis, cytotoxicity, and DNA-topoisomerase inhibitory activity of new asymmetric ureas and thioureas, including derivatives of 1-(1,3-Benzodioxol-5-yl)thiourea, revealed important antiproliferative action, suggesting potential in cancer research (A. Esteves-Souza et al., 2006).
Catalytic and Synthetic Applications
In the field of catalysis, thiourea-based compounds have shown efficacy. For instance, a study on an efficient and recyclable thiourea-supported copper(I) chloride catalyst for azide–alkyne cycloaddition reactions by Milan K. Barman et al. (2016) indicates the potential use of thioureas in green chemistry and catalysis.
The synthesis of 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives as biological agents, involving thiourea, was explored. This research by Bhovi K. Venkatesh et al. (2010) highlights the role of thioureas in synthesizing compounds with potential biological activities.
A study by F. Karipcin et al. (2013) on the structural, spectral, optical, and antimicrobial properties of synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea provides insights into the antimicrobial applications and physical properties of such compounds.
Pharmacological and Medicinal Chemistry Research
Research into the synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives, including molecular docking studies, reveals the potential of these compounds in cancer therapy (R. A. Al-Harbi et al., 2019).
The study of crystal structures of 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones by V. Facchinetti et al. (2016) contributes to understanding the structural properties and potential drug design applications.
Propiedades
Nombre del producto |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea |
|---|---|
Fórmula molecular |
C17H18N2O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H18N2O2S/c1-11-3-4-12(2)14(7-11)19-17(22)18-9-13-5-6-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22) |
Clave InChI |
MVVKCVKGFBKBRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



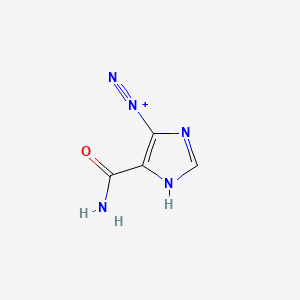
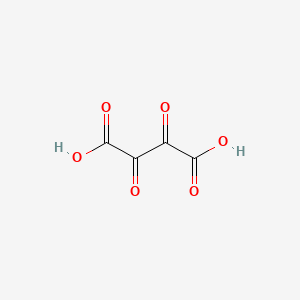
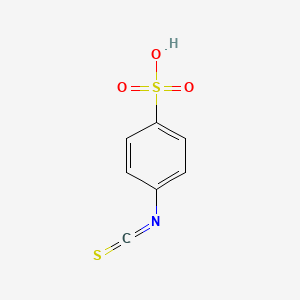
![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)
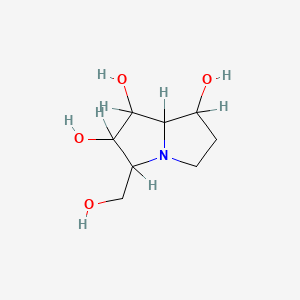
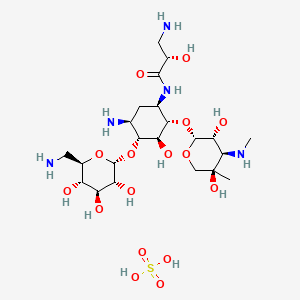
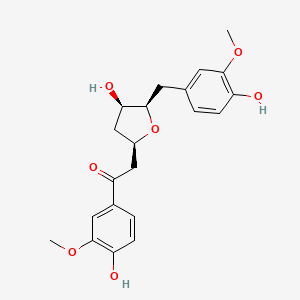
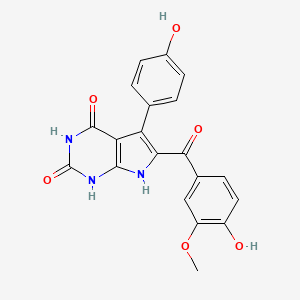
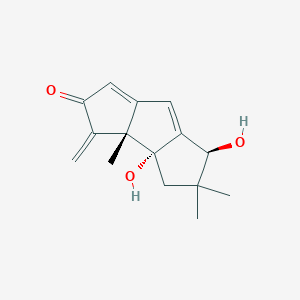
![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)
![1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B1208152.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-propan-2-ylamino]-2-(2,5-dimethoxyphenyl)-N-(2-furanylmethyl)acetamide](/img/structure/B1208156.png)
![N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide](/img/structure/B1208157.png)
